molecular formula C6H8N4S B1314251 N-(4-methylpyrimidin-2-yl)thiourea CAS No. 102739-58-2

N-(4-methylpyrimidin-2-yl)thiourea

Cat. No. B1314251
M. Wt: 168.22 g/mol
InChI Key: SDHDUHMPJCCCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpyrimidin-2-yl)thiourea is a chemical compound with the CAS Number: 102739-58-2 . It has a molecular weight of 168.22 and its IUPAC name is 1-(4-methylpyrimidin-2-yl)thiourea . It is a solid substance and is not intended for human or veterinary use, but for research purposes.


Synthesis Analysis

While specific synthesis methods for N-(4-methylpyrimidin-2-yl)thiourea were not found, a related compound, N-acyl thiourea derivatives, have been synthesized by first obtaining isothiocyanate, which further reacted with a heterocyclic amine .


Physical And Chemical Properties Analysis

N-(4-methylpyrimidin-2-yl)thiourea is a solid substance . Its molecular formula is C6H8N4S and it has a molecular weight of 168.22 g/mol.

Scientific Research Applications

Structural Characterization and Polymorphism

Research on N-(4-methylpyrimidin-2-yl)thiourea has led to the structural characterization of its polymorphs and derivatives. Böck et al. (2020) reported on two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea, demonstrating distinct intermolecular hydrogen bonding patterns that influence their crystal structures. This study highlights the polymorphism inherent in such compounds and the impact of molecular interactions on structural configuration (Böck et al., 2020).

Heterocyclic Compound Synthesis

The compound serves as a precursor in synthesizing various heterocyclic compounds. Kirillova et al. (1971) described the synthesis of 2-mercapto-4-methylpyrimidine by reacting 1,3-butenyne ethers with thiourea, opening pathways for creating new pyrimidine derivatives with potential applications in medicinal chemistry and material science (Kirillova et al., 1971).

Antimicrobial and Biological Activity

A significant area of research is the investigation of N-(4-methylpyrimidin-2-yl)thiourea derivatives for their biological activities. Mohammad et al. (2017) synthesized new derivatives incorporating 1,3-oxazepine from 6-methyl 2-thiouracil, demonstrating significant antibacterial activity against various bacterial strains. This suggests the potential of N-(4-methylpyrimidin-2-yl)thiourea derivatives in developing new antimicrobial agents (Mohammad et al., 2017).

Crystallography and Molecular Structure

The compound's utility extends to crystallography, providing insights into molecular interactions and stability. Studies on derivatives, such as 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, offer detailed structural characterization through X-ray diffraction analysis, contributing to the understanding of molecular geometry and stability (Ji, 2006).

properties

IUPAC Name

(4-methylpyrimidin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c1-4-2-3-8-6(9-4)10-5(7)11/h2-3H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHDUHMPJCCCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyrimidin-2-yl)thiourea

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